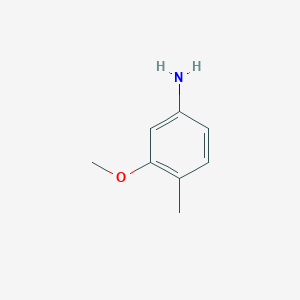
3-Methoxy-4-methylaniline
Cat. No. B097499
Key on ui cas rn:
16452-01-0
M. Wt: 137.18 g/mol
InChI Key: ONADZNBSLRAJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08853202B2
Procedure details


Using a minimal amount of dioxane, 3-methoxy-4-methylaniline (5.00 g, 36.5 mmol) was slowly added to a mixture of sodium m-nitrobenzenesulfonate (6.62 g, 29.4 mmol), MsOH (20 mL), and FeSO4.7H2O (0.39 g, 1.4 mmol) in a 100 mL round bottom flask heated to an internal temperature of 145-155° C. Glycerol (10.75 g, 116.8 mmol) was then added dropwise via addition funnel while keeping the internal temperature at 145-155° C. After addition, the reaction was stirred in a 150° C. oil bath until LCMS indicated completion (4-6 h). After being cooled to rt, ice (20 g) was added, then the solution was neutralized with 10 N NaOH (calculated to same eq of MsOH) at a speed to keep the internal temperature below 40° C. A thick suspension appeared after addition, and this was extracted with EtOAc (50 mL×3). The organic layer was filtered through a Celite pad to remove insoluble black particles and then purified by flash column chromatography on silica gel to give the desired product (5.0 g, 79%). MS (ES) m/z 174.1 (M+H+).

Name
sodium m-nitrobenzenesulfonate
Quantity
6.62 g
Type
reactant
Reaction Step Two


[Compound]
Name
FeSO4.7H2O
Quantity
0.39 g
Type
reactant
Reaction Step Two


[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Four



Name
Yield
79%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[CH3:10])[NH2:6].[N+]([C:14]1[CH:15]=C(S([O-])(=O)=O)C=C[CH:19]=1)([O-])=O.[Na+].S(O)(C)(=O)=O.OCC(CO)O.[OH-].[Na+]>O1CCOCC1>[CH3:10][C:9]1[CH:8]=[C:7]2[C:5](=[CH:4][C:3]=1[O:2][CH3:1])[N:6]=[CH:15][CH:14]=[CH:19]2 |f:1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(N)C=CC1C
|
Step Two
|
Name
|
sodium m-nitrobenzenesulfonate
|
|
Quantity
|
6.62 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C)O
|
[Compound]
|
Name
|
FeSO4.7H2O
|
|
Quantity
|
0.39 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
10.75 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(O)CO
|
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred in a 150° C. oil bath until LCMS
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 145-155° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
completion (4-6 h)
|
|
Duration
|
5 (± 1) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After being cooled to rt
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the internal temperature below 40° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
after addition
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
this was extracted with EtOAc (50 mL×3)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The organic layer was filtered through a Celite pad
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove insoluble black particles
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by flash column chromatography on silica gel
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C2C=CC=NC2=CC1OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5 g | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
